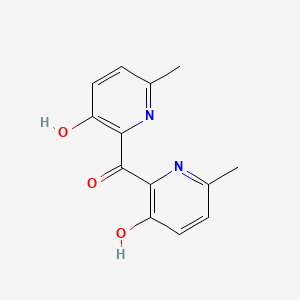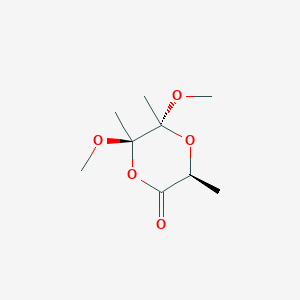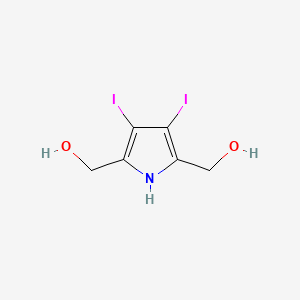
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is a chemical compound characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring, and two hydroxymethyl groups at the 2 and 5 positions
准备方法
The synthesis of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- typically involves the iodination of 1H-Pyrrole-2,5-dimethanol. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective introduction of iodine atoms at the desired positions.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a viable approach for obtaining this compound for research purposes.
化学反应分析
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyrrole-2,5-dicarboxylic acid, while reduction of the iodine atoms can produce 1H-Pyrrole-2,5-dimethanol.
科学研究应用
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The presence of iodine atoms may enhance the compound’s biological activity and targeting capabilities.
Industry: Although not widely used in industrial applications, the compound’s unique properties may find niche uses in the development of specialized materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is not well-defined, but it is likely to involve interactions with molecular targets through its iodine atoms and hydroxymethyl groups. The iodine atoms can participate in halogen bonding, while the hydroxymethyl groups can form hydrogen bonds with target molecules. These interactions may influence the compound’s reactivity and biological activity.
相似化合物的比较
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dimethanol: Lacks the iodine atoms, resulting in different reactivity and properties.
1H-Pyrrole-2,5-dimethanol, 3,4-dibromo-: Contains bromine atoms instead of iodine, which may affect its chemical reactivity and biological activity.
1H-Pyrrole-2,5-dimethanol, 3,4-dichloro-: Contains chlorine atoms instead of iodine, leading to different chemical and physical properties.
属性
CAS 编号 |
828935-06-4 |
|---|---|
分子式 |
C6H7I2NO2 |
分子量 |
378.93 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-3,4-diiodo-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H7I2NO2/c7-5-3(1-10)9-4(2-11)6(5)8/h9-11H,1-2H2 |
InChI 键 |
IVDCEAXTVVXXIT-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(N1)CO)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
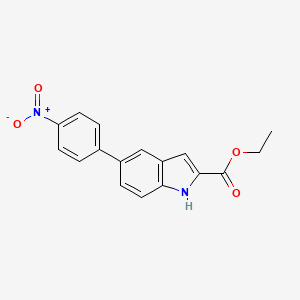


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
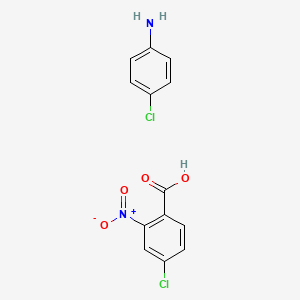
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
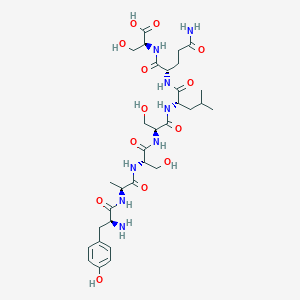
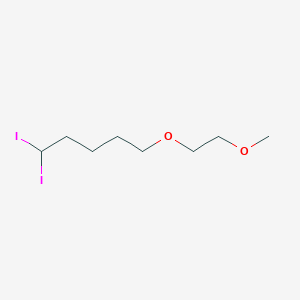
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
